2-(2-Amino-thiazol-4-yl)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

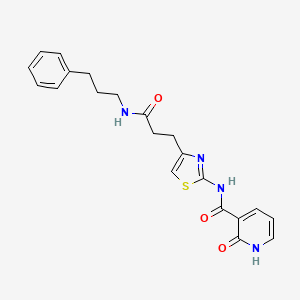

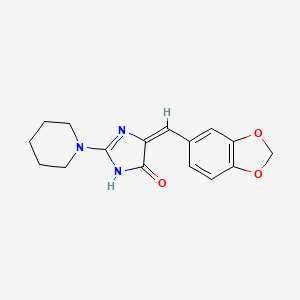

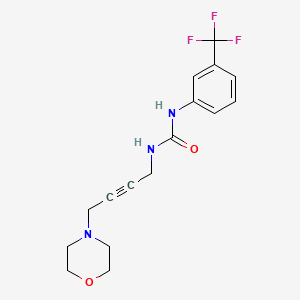

“2-(2-Amino-thiazol-4-yl)-benzoic acid” is a chemical compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 . It is used for proteomics research .

Synthesis Analysis

The synthesis of a similar compound, “{2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid”, involves several steps :

- Deprotection reaction: Removing ester and t-butyloxycarboryl from the intermediate product C by trifluoroacetic acid to obtain the target product .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a thiazole ring via a carboxylic acid group .

Scientific Research Applications

2-(2-Amino-thiazol-4-yl)-benzoic acid is widely used in scientific research, particularly in biochemistry and pharmacology. It has been used to study the mechanism of action of enzymes, to study the metabolism of drugs, and to study the effects of drugs on the body. It has also been used in the synthesis of a variety of compounds, including peptides, nucleotides, and other organic compounds.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2-aminothiazoles, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .

Mode of Action

It is known that similar compounds, such as cefotaxime, work by inhibiting bacterial cell wall biosynthesis .

Biochemical Pathways

It is known that similar compounds, such as cefotaxime, affect the bacterial cell wall synthesis pathway .

Pharmacokinetics

It is known that similar compounds, such as cefotaxime, are well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

It is known that similar compounds, such as cefotaxime, result in the inhibition of bacterial cell wall synthesis, leading to bacterial cell death .

Action Environment

It is known that similar compounds, such as cefotaxime, are stable under normal storage conditions .

Advantages and Limitations for Lab Experiments

The main advantage of 2-(2-Amino-thiazol-4-yl)-benzoic acid is its ease of synthesis, which makes it a useful reagent for the synthesis of a variety of compounds. It is also relatively inexpensive, which makes it a cost-effective reagent for laboratory experiments. However, it is not very stable, and can degrade over time.

Future Directions

Due to its wide range of applications, there are many potential future directions for research using 2-(2-Amino-thiazol-4-yl)-benzoic acid. These include further research into its mechanism of action, its effects on drug metabolism, and its interactions with other compounds. Additionally, there is potential for the development of new compounds using this compound as a starting material. Finally, further studies could be conducted to improve the stability of this compound, in order to make it a more useful reagent for laboratory experiments.

Synthesis Methods

2-(2-Amino-thiazol-4-yl)-benzoic acid is synthesized by the reaction of a thiazole derivative of benzoic acid with an amino group, such as an aminopyridine. The reaction is carried out in aqueous media, and the product is purified by crystallization. The yield of the reaction can be increased by using low temperatures and high concentrations of the reactants.

Safety and Hazards

The safety data sheet for a similar compound, 2-Aminothiazole, indicates that it is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

It has been used in the preparation of poly (2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes modified glassy carbon electrodes, for the voltammetric determination of copper ions .

Temporal Effects in Laboratory Settings

It’s known that the compound has a melting point of 130 °C and a boiling point of 399.0±17.0 °C .

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-10-12-8(5-15-10)6-3-1-2-4-7(6)9(13)14/h1-5H,(H2,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPLJWSTECTTET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropyl]but-2-enamide](/img/structure/B2457592.png)

![2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2457596.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}acetamide](/img/structure/B2457601.png)

![6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2457602.png)

![Benzo[d]thiazol-2-ylmethyl 2,4-dichlorobenzoate](/img/structure/B2457604.png)